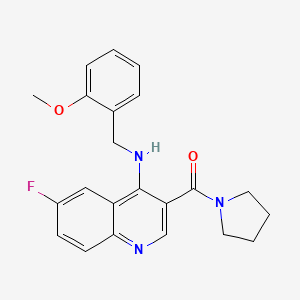

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a methoxybenzylamino group at the 4th position, and a pyrrolidinylmethanone moiety at the 3rd position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization with the methoxybenzylamino and pyrrolidinylmethanone groups. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Functionalization with Methoxybenzylamino Group: The methoxybenzylamino group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzylamine.

Attachment of Pyrrolidinylmethanone Group: The pyrrolidinylmethanone moiety can be attached via an amide coupling reaction using pyrrolidine and a suitable coupling reagent like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using nucleophiles like amines or thiols, electrophilic substitution using electrophiles like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may yield reduced quinoline derivatives, and substitution reactions may yield various functionalized quinoline compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential across several domains:

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, including resistant ones. The incorporation of fluorine enhances these properties, making it a candidate for developing new antibiotics .

- Antiviral Properties : Some studies suggest that quinoline derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. The specific interactions of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone with viral enzymes could be explored further to understand its mechanism of action .

- Anticancer Applications : The compound has been investigated for its ability to modulate cellular pathways involved in cancer progression. Its interaction with specific receptors and enzymes may lead to apoptosis in cancer cells, presenting a promising avenue for cancer therapy .

Biological Research

In biological contexts, the compound serves as a valuable tool for understanding complex biochemical interactions:

- Enzyme Inhibition : The compound's ability to inhibit enzymes involved in critical biological processes is of significant interest. For example, it may interfere with DNA replication or protein synthesis, which are vital for cellular function and proliferation .

- Receptor Modulation : By binding to various receptors, this compound can alter signaling pathways within cells. This property is crucial for drug design aimed at specific therapeutic targets in diseases like cancer and infectious diseases .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : Its unique structure allows it to act as a precursor for more complex chemical entities. Researchers utilize it in the synthesis of novel quinoline derivatives that may possess enhanced biological activities or novel properties .

Industrial Applications

The compound also finds utility in industrial settings:

- Material Development : It can be used in the creation of new materials with specific functionalities due to its chemical properties. This includes applications in polymer science and materials engineering where unique characteristics are desired .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.

Disrupting Cellular Processes: Interfering with cellular processes such as cell division, apoptosis, or metabolism, leading to cell death or inhibition of cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoroquinoline: A simpler derivative with a fluorine atom at the 6th position of the quinoline ring.

4-Aminoquinoline: A derivative with an amino group at the 4th position of the quinoline ring.

Pyrrolidinylquinoline: A derivative with a pyrrolidinyl group attached to the quinoline ring.

Uniqueness

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its fluorine, methoxybenzylamino, and pyrrolidinylmethanone groups, which confer specific chemical and biological properties

Activité Biologique

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes a fluoro group, a methoxy group, and a pyrrolidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O, with a molecular weight of 379.4 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. The incorporation of fluorine at the C-6 position has been shown to enhance these properties. For instance, (6-Fluoro-4-(2-methoxyphenyl)aminoquinolin-3-yl)(piperidin-1-yl)methanone demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| (6-Fluoro-4-(2-methoxyphenyl)aminoquinolin-3-yl)(piperidin-1-yl)methanone | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound PA-1 | 0.0195 | E. coli |

| Compound 12a | 0.0048 | Bacillus mycoides, C. albicans |

The mechanism through which this compound exerts its biological effects involves binding to specific receptors and modulating enzyme activities. The presence of the pyrrolidine ring is crucial for enhancing interactions with biological macromolecules, thereby influencing cellular pathways and potentially leading to therapeutic effects .

Case Studies

A study focusing on the synthesis and evaluation of related quinoline derivatives highlighted their potential in drug development. In vitro tests showed that these compounds could effectively inhibit bacterial growth, suggesting that modifications in their chemical structure could lead to enhanced pharmacological profiles .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (6-Fluoro-4-(2-methoxyphenyl)aminoquinolin-3-yl)(morpholino)methanone | Morpholino instead of pyrrolidinyl | Moderate antimicrobial activity |

| (6-Fluoro-4-(2-methylphenyl)aminoquinolin-3-y)(morpholino)methanone | Lacks methoxy group | Lower antimicrobial efficacy |

Propriétés

IUPAC Name |

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-28-20-7-3-2-6-15(20)13-25-21-17-12-16(23)8-9-19(17)24-14-18(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQBSYBJQOMCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.